molecular formula C12H22Cl3N3O B8219819 3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride

3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride

Cat. No.: B8219819
M. Wt: 330.7 g/mol
InChI Key: OKHPNFWJCMWFFR-UHFFFAOYSA-N
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Description

3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an amine group linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-methoxypyridine, undergoes a series of reactions to introduce the amine group at the 2-position.

    Introduction of the Piperidine Moiety: The intermediate is then reacted with piperidine under specific conditions to form the desired compound.

    Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the pyridine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced piperidine or pyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[(piperidin-4-yl)methyl]pyridine: Lacks the amine group at the 2-position.

    N-[(piperidin-4-yl)methyl]pyridin-2-amine: Lacks the methoxy group.

    3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine: Lacks the trihydrochloride salt form.

Uniqueness

3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is unique due to its specific combination of functional groups and its trihydrochloride salt form, which may enhance its solubility and stability for various applications.

Properties

IUPAC Name

3-methoxy-N-(piperidin-4-ylmethyl)pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.3ClH/c1-16-11-3-2-6-14-12(11)15-9-10-4-7-13-8-5-10;;;/h2-3,6,10,13H,4-5,7-9H2,1H3,(H,14,15);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHPNFWJCMWFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)NCC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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